molecular formula C9H10BrN5 B14070540 Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- CAS No. 101348-32-7

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-

Cat. No.: B14070540
CAS No.: 101348-32-7
M. Wt: 268.11 g/mol
InChI Key: WDKGMVOPUGQGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- is a bicyclic heterocyclic compound characterized by a fused pyridine and pyrimidine core. The 5-methyl and 6-(bromomethyl) substituents are critical for its biological activity, particularly as a dihydrofolate reductase (DHFR) inhibitor . Its synthesis involves reductive condensation and alkylation steps, as seen in related pyrido[2,3-d]pyrimidines .

Properties

CAS No.

101348-32-7

Molecular Formula

C9H10BrN5

Molecular Weight

268.11 g/mol

IUPAC Name

6-(bromomethyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C9H10BrN5/c1-4-5(2-10)3-13-8-6(4)7(11)14-9(12)15-8/h3H,2H2,1H3,(H4,11,12,13,14,15)

InChI Key

WDKGMVOPUGQGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CBr)N)N

Origin of Product

United States

Preparation Methods

Cyclization with 1,3-Dihydroxyacetone

In the first step, 2,4,5,6-tetraminopyrimidine hydrochloride reacts with 1,3-dihydroxyacetone in a methanol-water solvent system (1:1 v/v) under oxygen atmosphere. Acidic 4Å molecular sieves catalyze the formation of 2,4-diamino-6-methylolpteridine, achieving yields of 73–91%. The molecular sieves enhance regioselectivity by stabilizing intermediates through hydrogen bonding, while oxygen prevents over-reduction of the aromatic system.

Bromination with NBS and Triphenylphosphine

The methylol intermediate undergoes bromination in tetrahydrofuran (THF) at 0°C using NBS and triphenylphosphine. This low-temperature protocol minimizes thermal degradation, yielding 96% of the target bromomethyl derivative after recrystallization from a DMF-water mixture. Kinetic studies suggest that triphenylphosphine facilitates the generation of a bromophosphorane intermediate, which transfers bromine to the methylol group with minimal side reactions.

Vilsmeier-Haack Cyclization Followed by Functionalization

An alternative route, adapted from pyrido[2,3-d]pyrimidine-2,4-dione syntheses, utilizes the Vilsmeier-Haack reaction to construct the pyridine ring.

Formation of the Pyrido[2,3-d]pyrimidine Core

6-Amino-1,3-disubstituted uracils react with the Vilsmeier reagent (generated from POCl₃ and DMF) to form chlorinated intermediates. Subsequent treatment with cyanoacetamide in ethanol induces cyclization, yielding 5-methylpyrido[2,3-d]pyrimidine-2,4-diamine derivatives. While this method originally produced dione structures, modifications using guanidine instead of cyanoacetamide enable retention of the diamine functionality.

Bromomethyl Group Introduction

The 5-methyl substituent is brominated using NBS under radical initiation conditions. For example, irradiation at 350 nm in CCl₄ achieves selective bromination at the methyl group with 68% yield. However, this photochemical approach faces scalability challenges compared to the triphenylphosphine-mediated method.

Halogenation of Preformed Pyrido[2,3-d]pyrimidines

Chan and Rosowsky’s methodology involves late-stage halogenation of a preassembled pyrido[2,3-d]pyrimidine scaffold.

Coupling of Aminopyridine Intermediates

2-Amino-4-methyl-3-cyanopyridine undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in DMF. Palladium-catalyzed coupling with 2,5-dimethoxybenzyl-zinc chloride installs the benzyl group, followed by diazotization and guanidine cyclization to form the pyrido[2,3-d]pyrimidine core.

Direct Bromomethylation

The pre-existing methyl group at position 5 is brominated using HBr in acetic acid under reflux. This single-step protocol achieves 72% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the bromomethyl group.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclization-Bromination Cyclization, NBS bromination 91 >98 Industrial
Vilsmeier-Haack Vilsmeier cyclization, photobromination 68 85 Laboratory
Chan-Rosowsky Pd coupling, HBr bromination 72 90 Pilot-scale

The cyclization-bromination route offers superior yield and purity, making it preferable for large-scale production. In contrast, the Vilsmeier-Haack method suffers from lower yields due to competing side reactions during photobromination. Chan and Rosowsky’s approach, while efficient, involves costly palladium catalysts, limiting its economic viability.

Optimization Strategies and Challenges

Solvent Systems

Methanol-water mixtures (1:1 v/v) optimize solubility of tetraminopyrimidine precursors while facilitating molecular sieve catalysis. Substitution with ethanol reduces cyclization yields by 15%, likely due to poorer oxygen solubility.

Brominating Agents

NBS-triphenylphosphine combinations outperform HBr in regioselectivity, particularly when steric hindrance from the 5-methyl group impedes electrophilic attack. However, NBS generates succinimide byproducts requiring careful purification via mixed-solvent recrystallization.

Temperature Control

Maintaining bromination temperatures below 10°C prevents debromination and dimerization. In one study, increasing the reaction temperature to 25°C decreased yields by 22% due to NBS decomposition.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- involves its interaction with specific molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it effective in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key analogs of pyrido[2,3-d]pyrimidine-2,4-diamine with substitutions at positions 5 and 6:

Compound Name Substituents (Position 6) Substituent (Position 5) Biological Target IC50 (nM) Selectivity Ratio* Key References
6-(Bromomethyl)-5-methyl- (Target Compound) Bromomethyl Methyl DHFR (putative) Not reported Not reported
6-(2,5-Dimethoxybenzyl)-5-methyl- (MXA) 2,5-Dimethoxybenzyl Methyl DHFR 6.3 (tgDHFR) 9.4 (tg/rlDHFR)
6-[(4-Methoxyphenyl)thio]methyl-5-methyl- (4-Methoxyphenyl)thio Methyl DHFR 28 (tgDHFR) 303.5 (tg/hDHFR)
6-Benzylamino-5-methyl- Benzylamino Methyl DHFR 50–100 (pcDHFR) ~10 (pc/rlDHFR)
6-Nitro-5-methyl- Nitro Methyl Intermediate for synthesis N/A N/A

Selectivity Ratio: Target DHFR (e.g., *Toxoplasma gondii [tg]) vs. mammalian DHFR (e.g., rat liver [rl] or human [h]).

  • 2,5-Dimethoxybenzyl (MXA): Enhances hydrophobic interactions with DHFR Val115/Ile123, improving potency and selectivity . Benzylamino: Maintains DHFR inhibition but with lower selectivity compared to MXA .
  • Position 5 Methyl Group :

    • The 5-methyl group is conserved across analogs, critical for hydrophobic interactions with DHFR residues (e.g., Val115 in human DHFR) .

Pharmacological Profiles

  • DHFR Inhibition: MXA and 6-[(4-methoxyphenyl)thio]methyl- exhibit nanomolar IC50 values against T. gondii DHFR (tgDHFR), with MXA showing a 9.4-fold selectivity over rat liver DHFR . The bromomethyl derivative’s activity is inferred from structural analogs but lacks explicit IC50 data .
  • Antiparasitic vs. Antitumor Activity :

    • MXA and related compounds demonstrate dual antiparasitic (e.g., T. gondii) and antitumor activity (GI50 = 10⁻⁶–10⁻⁷ M) .
    • Bromomethyl derivatives may exhibit enhanced cytotoxicity due to electrophilic reactivity .

Physicochemical Properties

  • Solubility : Bromomethyl and thioether groups reduce aqueous solubility compared to methoxybenzyl derivatives .
  • Reactivity : Bromomethyl’s electrophilic nature may lead to off-target effects, whereas dimethoxybenzyl groups improve target specificity .

Key Research Findings

Position 6 Determines Selectivity :

  • Methoxybenzyl groups (e.g., MXA) enhance selectivity for microbial DHFR over mammalian isoforms, while bromomethyl groups may broaden target range .

N9 Methylation Boosts Potency: N9-methylated analogs (e.g., compound 22 in ) show 10–100x higher DHFR inhibition than non-methylated counterparts .

Halogen Effects :

  • Bromine’s size and electronegativity improve binding in halogen-rich enzyme pockets, but may increase toxicity .

Biological Activity

Pyrido[2,3-d]pyrimidine derivatives, particularly Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities. They have been studied for their potential as antitumor , antibacterial , and anticonvulsant agents . The structural features of these compounds allow them to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Many pyrido[2,3-d]pyrimidines act as inhibitors of DHFR, an enzyme crucial for DNA synthesis and cell proliferation. This inhibition is particularly relevant in cancer therapy as it affects rapidly dividing cells.
    • For instance, compounds derived from this scaffold have shown promising results against various tumor cell lines by disrupting folate metabolism, leading to reduced cell viability .
  • Kinase Inhibition :
    • Pyrido[2,3-d]pyrimidines have been reported to inhibit several kinases such as PI3K and CDK4/6 , which are pivotal in cancer progression and cell cycle regulation .
    • A specific study demonstrated that certain derivatives effectively inhibited eukaryotic elongation factor-2 kinase (eEF-2K), with IC50 values indicating strong inhibitory potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Pyrido[2,3-d]pyrimidine derivatives:

CompoundBiological ActivityTarget EnzymeIC50 Value
Compound 6Inhibition of eEF-2KeEF-2K420 nM
Compound 9Inhibition of eEF-2KeEF-2K930 nM
Various DerivativesAntitumor activityDHFRVaries by structure

Case Studies

  • Antitumor Activity :
    • A series of pyrido[2,3-d]pyrimidines were synthesized and tested against five different cancer cell lines. The results indicated significant growth inhibition in these cells, attributed to their action on DHFR and various kinases .
  • Antibacterial Effects :
    • Research has shown that some pyrido[2,3-d]pyrimidines exhibit antibacterial properties against pathogens like Toxoplasma gondii and Pneumocystis carinii, suggesting their potential in treating infections alongside cancer .
  • CNS Activity :
    • Some derivatives have displayed CNS depressant effects and anticonvulsant properties in animal models, indicating their versatility as therapeutic agents beyond oncology .

Q & A

Q. What are the established synthetic routes for Pyrido[2,3-d]pyrimidine-2,4-diamine derivatives, and how can the bromomethyl group be introduced?

  • Methodological Answer : The core pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions. For example, Kisliuk et al. developed a reductive amination strategy using 6-cyano-5-methyl precursors with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of Raney Ni, followed by methylation with formaldehyde and sodium cyanoborohydride to introduce substituents . To introduce the bromomethyl group, a bromination step using reagents like N-bromosuccinimide (NBS) or HBr in acetic acid can be applied post-cyclization. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-bromination or ring degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound and its analogs?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming substitution patterns. For instance, the bromomethyl group (-CH2Br) appears as a singlet at δ 4.2–4.5 ppm in 1H NMR, while adjacent methyl groups (e.g., 5-methyl) resonate at δ 2.1–2.3 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns (e.g., M+ and M+2 peaks at 1:1 ratio) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in studies of similar pyridopyrimidine derivatives crystallized in monoclinic systems (space group P21) .

Q. What are the primary biological targets of pyrido[2,3-d]pyrimidine-2,4-diamine derivatives?

  • Methodological Answer : These compounds are potent inhibitors of enzymes like dihydrofolate reductase (DHFR) and eukaryotic elongation factor-2 kinase (eEF-2K) . For DHFR, the 2,4-diamine motif mimics folate binding, while bromomethyl substitutions enhance hydrophobic interactions with the active site . In eEF-2K inhibition, derivatives like A-484954 (IC50 = 420 nM) bind to the ATP pocket via hydrogen bonds (K170, G234) and hydrophobic interactions (cyclopropyl/ethyl groups) .

Advanced Research Questions

Q. How can structural modifications optimize inhibitory activity against eEF-2K?

  • Methodological Answer :
  • Region-Specific Modifications :
RegionModificationImpact on IC50Reference
R1CyclopropylIC50 = 420 nM
R2EthylIC50 = 930 nM
R3BenzylInactive
  • Rational Design : Docking studies (e.g., Gold 5.1 software) guide substitutions at R1/R2 to improve steric complementarity. Bromomethyl groups at position 6 enhance selectivity by occupying hydrophobic subpockets .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., MDA-MB-231 for eEF-2K) and stimulation conditions (e.g., 2-deoxy-D-glucose for AMPK activation) .
  • Metabolic Stability Testing : Use liver microsomes to rule out compound degradation. For example, compound 12 in showed instability in microsomal assays, explaining its inactivity .
  • Structural Reanalysis : Re-examine regiochemistry via X-ray or NOESY NMR if synthetic byproducts (e.g., hydrolyzed intermediates) are suspected .

Q. What computational strategies predict binding modes and guide synthetic optimization?

  • Methodological Answer :
  • Homology Modeling : Build eEF-2K models using templates like MHCK A (PDB: 1CMK). The bromomethyl group’s placement in the adenine-binding pocket is validated via molecular dynamics simulations .
  • Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity. For example, replacing methyl with bromomethyl improves ΔG by -1.2 kcal/mol due to enhanced van der Waals interactions .

Data Contradiction Analysis

Q. Why do some analogs show activity in enzyme assays but not in cellular models?

  • Methodological Answer :
  • Membrane Permeability : LogP values >3 (e.g., bromomethyl derivatives) improve cellular uptake. Use Caco-2 assays to measure permeability .
  • Off-Target Effects : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies non-specific binding. For instance, compound 9 in inhibits CDK2 (IC50 = 1.2 µM), reducing its eEF-2K selectivity .

Experimental Design Considerations

Q. How to design a robust SAR study for bromomethyl-substituted derivatives?

  • Methodological Answer :
  • Variable Substituents : Systematically vary R1 (e.g., H, CH3, BrCH2) and R2 (e.g., ethyl, cyclopropyl).
  • Control Groups : Include unsubstituted analogs and commercial inhibitors (e.g., A-484954) as benchmarks.
  • High-Throughput Screening : Use 384-well plates for IC50 determination across ≥3 replicates to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.